2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
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Overview
Description
2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, cyano, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-6-methylquinoline: Lacks the nitro groups and tetrahydro structure.
3-Cyano-6-methyl-8-nitroquinoline: Contains only one nitro group and lacks the tetrahydro structure.
2-Chloro-3-cyano-6-methyl-8,8-dinitroquinoline: Similar structure but without the tetrahydro component.
Uniqueness
2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide is unique due to its combination of functional groups and the tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H8ClN5O4 |
---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
2-chloro-6-methyl-8,8-dinitro-6,7-dihydro-5H-quinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C12H8ClN5O4/c1-6-2-7-8(4-14)9(5-15)11(13)16-10(7)12(3-6,17(19)20)18(21)22/h6H,2-3H2,1H3 |
InChI Key |
WTAVRBKZKGUDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(N=C2C(C1)([N+](=O)[O-])[N+](=O)[O-])Cl)C#N)C#N |
Origin of Product |
United States |
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